2-Bromo-6-chloro-4-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-4-phenoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, chlorine, and phenoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-phenoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with bromine and chlorine substituents. For example, the reaction of 2-bromo-4-chlorophenol with phenol in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include steps such as bromination, chlorination, and phenoxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-phenoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives are common products of oxidation reactions.
Scientific Research Applications
2-Bromo-6-chloro-4-phenoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-phenoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-phenoxyphenol: Similar in structure but with an additional bromine atom.
2-Chloro-6-bromo-4-phenoxyphenol: Similar but with different positions of the halogen atoms.
4-Phenoxyphenol: Lacks the halogen substituents, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-6-chloro-4-phenoxyphenol is unique due to the specific arrangement of bromine, chlorine, and phenoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H8BrClO2 |
---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-phenoxyphenol |
InChI |
InChI=1S/C12H8BrClO2/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
JEYVPWRTIZRWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.